molecular formula C22H18N2O4 B251317 N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

Katalognummer: B251317
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: NWYWRCWEPJZFSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a small molecule that belongs to the class of benzodioxoles and has a molecular weight of 399.44 g/mol. In

Wirkmechanismus

The mechanism of action of MBBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, MBBA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. MBBA has also been shown to inhibit the activity of HIV-1 integrase, a protein that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
MBBA has been shown to have various biochemical and physiological effects in the body. For example, MBBA has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MBBA has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, MBBA has been shown to inhibit the replication of the HIV virus by preventing the integration of viral DNA into the host genome.

Vorteile Und Einschränkungen Für Laborexperimente

MBBA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. Another advantage is that it has been extensively studied, and its properties and applications are well understood. However, one limitation is that MBBA is not very soluble in water, which can make it difficult to work with in some experiments. Another limitation is that MBBA has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.

Zukünftige Richtungen

There are several future directions for the study of MBBA. One direction is to explore its potential applications in medicine further. For example, MBBA could be used as a potential drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in materials science further. For example, MBBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the safety and efficacy of MBBA in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, MBBA is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBBA is complex, and its mechanism of action is not fully understood. MBBA has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, MBBA has the potential to make significant contributions to medicine, materials science, and environmental science.

Synthesemethoden

The synthesis of MBBA involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form an intermediate product, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield MBBA. The overall synthesis process is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

MBBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, MBBA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, MBBA has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and OLEDs. In environmental science, MBBA has been used as a fluorescent probe for the detection of heavy metals in water.

Eigenschaften

Molekularformel

C22H18N2O4

Molekulargewicht

374.4 g/mol

IUPAC-Name

N-[4-[(3-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-14-3-2-4-15(11-14)21(25)23-17-6-8-18(9-7-17)24-22(26)16-5-10-19-20(12-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

NWYWRCWEPJZFSQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.